molecular formula C10H18O B6275860 {6-methylspiro[2.5]octan-6-yl}methanol CAS No. 1629066-25-6

{6-methylspiro[2.5]octan-6-yl}methanol

Cat. No. B6275860
CAS RN: 1629066-25-6
M. Wt: 154.2
InChI Key:
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Description

6-Methylspiro[2.5]octan-6-ylmethanol (6-MSOM) is a saturated heterocyclic compound with a cyclohexane-like structure. It is an important intermediate in the synthesis of various pharmaceuticals, such as anesthetics and anti-inflammatory agents. It is also used in the synthesis of certain flavorings, fragrances, and other specialty chemicals. 6-MSOM has been studied extensively for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

{6-methylspiro[2.5]octan-6-yl}methanol has been studied extensively for its potential applications in medicinal chemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anesthetics, anti-inflammatory agents, and other specialty chemicals. It has also been used in the synthesis of certain flavorings, fragrances, and other specialty chemicals. In addition, {6-methylspiro[2.5]octan-6-yl}methanol has been studied for its potential use as a bioactive agent, as it has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties.

Mechanism of Action

The mechanism of action of {6-methylspiro[2.5]octan-6-yl}methanol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. In addition, {6-methylspiro[2.5]octan-6-yl}methanol has been found to interfere with the activity of several other enzymes, such as lipoxygenase, phospholipase A2, and nitric oxide synthase.
Biochemical and Physiological Effects
{6-methylspiro[2.5]octan-6-yl}methanol has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, it has been found to possess anti-oxidant and anti-allergic properties. Furthermore, {6-methylspiro[2.5]octan-6-yl}methanol has been found to possess anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The advantages of using {6-methylspiro[2.5]octan-6-yl}methanol in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is relatively stable and non-toxic, making it suitable for use in a variety of biological experiments. The main limitation of using {6-methylspiro[2.5]octan-6-yl}methanol in laboratory experiments is its lack of specificity, as it has been found to interact with a variety of enzymes and proteins.

Future Directions

Given the potential applications of {6-methylspiro[2.5]octan-6-yl}methanol in medicinal chemistry and biochemistry, there are a number of potential future directions for research. These include further investigation into its mechanism of action, as well as its potential use as a bioactive agent. Additionally, further research could be conducted into the biochemical and physiological effects of {6-methylspiro[2.5]octan-6-yl}methanol, as well as its potential use in the synthesis of various pharmaceuticals and other specialty chemicals. Finally, further research could be conducted into the advantages and limitations of using {6-methylspiro[2.5]octan-6-yl}methanol in laboratory experiments.

Synthesis Methods

{6-methylspiro[2.5]octan-6-yl}methanol can be synthesized by various methods. The most common method is the reaction of cyclohexanone with methylmagnesium bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yield with excellent purity. Other methods, such as the reaction of cyclohexanone with sodium methoxide, have also been used to synthesize {6-methylspiro[2.5]octan-6-yl}methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of {6-methylspiro[2.5]octan-6-yl}methanol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Bromocyclohexane", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 6-bromocyclohexanone by bromination of cyclohexanone with bromocyclohexane in the presence of acetic acid and sodium bromide.", "Step 2: Grignard reaction of 6-bromocyclohexanone with methylmagnesium bromide to form 6-methylcyclohexanone.", "Step 3: Reduction of 6-methylcyclohexanone to 6-methylcyclohexanol using sodium borohydride in methanol.", "Step 4: Conversion of 6-methylcyclohexanol to {6-methylspiro[2.5]octan-6-yl}methanol via a spirocyclization reaction. This can be achieved by treating 6-methylcyclohexanol with sodium hydroxide and hydrochloric acid to form the corresponding chloride, followed by reaction with magnesium sulfate and ethyl acetate to form the spirocyclic intermediate. The intermediate can then be treated with methanol and water to yield the final product." ] }

CAS RN

1629066-25-6

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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